Ethyl 1-Boc-piperidine-2-carboxylate

描述

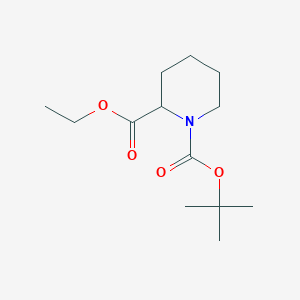

Ethyl 1-Boc-piperidine-2-carboxylate is an organic compound with the molecular formula C13H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, making it a valuable reagent in various synthetic pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Boc-piperidine-2-carboxylate typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with acetyl chloride or sulfonyl chloride in the presence of a solvent like tetrahydrofuran (THF) and a base such as dimethylformamide (DMF) at low temperatures to form piperidine formyl ethyl chloride.

Introduction of Boc Group: The resulting piperidine derivative is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of an alkali solution to introduce the Boc protecting group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions: Ethyl 1-Boc-piperidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the piperidine ring or the ester functionality.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields piperidine-2-carboxylate, while coupling reactions can produce various substituted piperidine derivatives .

科学研究应用

Synthetic Organic Chemistry

Ethyl 1-Boc-piperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role includes:

- Building Block for Complex Molecules : It is employed as a key building block in the synthesis of complex organic molecules, facilitating the development of novel drug candidates .

- Reagent in Coupling Reactions : The compound is utilized in palladium-catalyzed α-arylation reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is significant for its contributions to drug discovery and development:

- Structure-Activity Relationship (SAR) Studies : Researchers utilize it to explore SAR, optimizing therapeutic agents targeting specific diseases .

- Synthesis of Enzyme Inhibitors : this compound is involved in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands, which are vital for understanding disease mechanisms .

Peptide Synthesis

The compound enhances the efficiency of peptide synthesis by:

- Improving Coupling Reactions : It aids in the preparation of peptide derivatives, leading to improved yields during coupling reactions .

Biological Research

In biological research, this compound is used to:

- Study Biological Pathways : The compound's derivatives are employed to investigate enzyme inhibitors and receptor interactions, contributing to advancements in understanding various biological pathways .

- Antiviral Activity : Some studies have indicated that derivatives of this compound exhibit antiviral properties, showing significant inhibitory activity against viruses like influenza and HIV .

Material Science

In material science, this compound's unique properties make it suitable for:

- Developing Advanced Materials : It is used in creating polymers and coatings that require specific chemical functionalities, enhancing material performance .

Case Study 1: Antiviral Properties

A study demonstrated that certain piperidine derivatives derived from this compound exhibit strong antiviral activity against influenza virus strains with effective concentrations (EC50) as low as . The mechanism involved interference with early stages of viral replication, highlighting the potential for developing antiviral agents based on this structure.

Case Study 2: Structure-Activity Relationship Optimization

Research focusing on the SAR of piperidine derivatives revealed that modifications to the piperidine ring significantly influenced potency against specific targets. Compounds with particular substituents showed IC50 values below , indicating strong inhibitory effects on key enzymes involved in various diseases .

作用机制

The mechanism of action of Ethyl 1-Boc-piperidine-2-carboxylate primarily involves its role as a protecting group in synthetic chemistry. The Boc group protects the amino functionality of the piperidine ring, preventing unwanted reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

相似化合物的比较

Ethyl 1-Boc-piperidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

Ethyl N-Boc-piperidine-4-carboxylate: Another derivative with the Boc group at the 4-position.

Ethyl isonipecotate: A related compound with a different substitution pattern on the piperidine ring

Uniqueness: Ethyl 1-Boc-piperidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group at the 2-position. This makes it particularly useful in synthetic pathways where selective protection and deprotection of the amino group are required .

生物活性

Ethyl 1-Boc-piperidine-2-carboxylate, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 353.2 ± 35.0 °C |

| Melting Point | 122-126 °C |

| Flash Point | 167.4 ± 25.9 °C |

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit antiviral properties. For instance, a related piperidine compound demonstrated significant inhibitory activity against influenza virus strains with effective concentrations (EC50) as low as 0.05 μM and a high selectivity index (SI) over 160,000, indicating minimal cytotoxicity . The mechanism of action appears to involve interference with early stages of viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the Boc group enhances lipophilicity and stability, allowing for better interaction with biological targets. Research has shown that modifications to the piperidine ring can significantly alter potency and selectivity against various enzymes and receptors .

Key Findings from SAR Studies

- Inhibitory Potency : Compounds with specific substituents on the piperidine ring exhibited IC50 values below 20 nM against certain targets, demonstrating strong inhibitory effects .

- Binding Affinity : Molecular docking studies revealed that modifications to the piperidine structure can enhance binding affinity to targets such as HIV-1 protease, indicating potential for antiviral applications .

Study on Piperidine Derivatives

A comprehensive review examined various piperidine derivatives and their biological activities. Among these, certain compounds derived from this compound were noted for their ability to inhibit key enzymes involved in pain pathways and inflammation responses . This suggests potential applications in pain management therapies.

Antiviral Research

Another study focused on the antiviral properties of piperidine derivatives against HIV-1 variants. The research demonstrated that specific modifications could yield compounds with high selectivity and potency against resistant strains of the virus . This highlights the importance of structural optimization in developing effective antiviral agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 1-Boc-piperidine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Subsequent esterification of the carboxylic acid moiety with ethanol under acidic or coupling conditions (e.g., EDCI/HOBt) yields the target compound. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. For example, using anhydrous DMF as a solvent at 0–25°C minimizes side reactions like Boc-group cleavage . Purity is confirmed via TLC or HPLC, and intermediates are characterized by H/C NMR .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C spectra for Boc-group signals (~1.4 ppm for tert-butyl protons) and ester carbonyl (~170 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] via ESI-MS) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in solvents like ethyl acetate/hexane and refine using SHELXL .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- LogP : Predict using software like MarvinSketch to assess lipophilicity (critical for membrane permeability in biological assays).

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) via nephelometry.

- Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 1M HCl, HO) and monitor via HPLC .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Methodological Answer : To control stereochemistry at the piperidine C2 position:

- Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric hydrogenation of precursor imines.

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s conformational behavior?

- Methodological Answer : If molecular dynamics (MD) simulations conflict with NMR/IR

- Reparameterize Force Fields : Adjust torsional angles in software like AMBER or GROMACS to match experimental rotational barriers.

- Variable-Temperature NMR : Probe conformational exchange by observing coalescence of diastereotopic protons at elevated temperatures.

- DFT Calculations : Compare computed vs. experimental IR carbonyl stretches (≈1700 cm) to refine electronic structure models .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs targeting neurotransmitter receptors?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogenation at C3, ester group replacement).

- In Silico Docking : Use AutoDock Vina to predict binding affinities for dopamine/serotonin receptors.

- Functional Assays : Measure cAMP accumulation (for GPCR activity) or patch-clamp recordings (ion channel modulation). Cross-validate with radioligand displacement assays .

Q. What experimental approaches address low reproducibility in biological assays involving this compound?

- Methodological Answer : Mitigate batch-to-batch variability by:

- Strict QC Protocols : Require ≥95% purity (HPLC), validated via H NMR and elemental analysis.

- Standardized Solubilization : Pre-dissolve in DMSO at fixed concentrations (e.g., 10 mM) to avoid solvent-induced aggregation.

- Positive Controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay plate .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound crystals?

- Methodological Answer : In SHELXL:

- For disordered Boc groups : Apply PART instructions and refine occupancy ratios.

- For twinning : Use TWIN/BASF commands and validate with R/GOF metrics.

- Validate final models with R1/wR2 convergence (<5% discrepancy) and check for residual electron density peaks .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC.

- Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Correct for false discovery rates (e.g., Benjamini-Hochberg) in high-throughput screens .

Q. What computational tools predict the bioavailability of this compound derivatives?

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDNAOCLKIBYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408125 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362703-48-8 | |

| Record name | Ethyl 1-Boc-piperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。